8-Methyl-9H-purine

Descripción general

Descripción

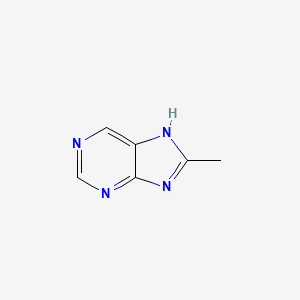

8-Methyl-9H-purine: is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are characterized by their fused pyrimidine and imidazole rings. The compound has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Methyl-9H-purine can be synthesized through several methods. One common approach involves the reaction of pyrimidines with primary alcohols and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by the size of the amide . Another method involves the use of ion exchange for the separation and purification of purine and pyrimidine bases .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under dry, room temperature conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methyl-9H-purine undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.

Halogenation: This reaction involves the addition of halogens to the purine ring, often using reagents like chlorine or bromine.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as halides, amines, and thiols under basic or acidic conditions.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Halogenation: Chlorine or bromine in the presence of a catalyst.

Major Products:

Nucleophilic substitution: Substituted purines with various functional groups.

Oxidation: Oxidized purine derivatives.

Reduction: Reduced purine derivatives.

Halogenation: Halogenated purine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Research:

8-Methyl-9H-purine derivatives have been investigated for their potential as anticancer agents. A study synthesized a library of poly-substituted purines, including 8-methyl derivatives, and tested their antiproliferative activity against leukemia cell lines (Jurkat and K562). Compounds with specific substitutions exhibited significant apoptosis-inducing effects in Jurkat cells, suggesting potential therapeutic applications in leukemia treatment .

Heat Shock Protein Inhibition:

The compound has been explored for its role as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer and neurodegenerative diseases. Derivatives of 8-arylmethyl-9H-purin-6-amines have shown promise as Hsp90 inhibitors, with some compounds demonstrating anti-tumor activity across various cancer types . The microwave-assisted synthesis of these derivatives allows for rapid development and testing of new compounds with enhanced biological activities .

Bromodomain Targeting:

Research has also identified this compound derivatives as potential ligands for bromodomains, which are implicated in various diseases. These compounds can modulate protein interactions within cells, offering avenues for drug discovery targeting epigenetic regulators .

Biological Research Applications

Nucleic Acid Studies:

Due to its structural characteristics, this compound serves as a building block for synthetic nucleosides. These analogs can be incorporated into DNA or RNA, facilitating studies on nucleic acid functions and the development of therapeutic strategies for diseases like cancer.

Trypanocidal Activity:

A significant application involves screening derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Some synthesized purines exhibited notable trypanocidal properties, indicating their potential as antiparasitic agents .

Synthetic Methodologies

Synthesis Techniques:

The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance yield and efficiency. Recent advancements have utilized microwave-assisted synthesis to streamline the production of diverse purine derivatives, allowing for rapid exploration of structure-activity relationships .

| Synthetic Method | Yield (%) | Comments |

|---|---|---|

| Microwave-assisted synthesis | Up to 25% | Efficient for creating diverse libraries |

| One-pot reactions | Varies | Simplifies multi-step processes |

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

- Case Study on Antiproliferative Activity: A library of substituted purines was evaluated for their effects on leukemia cells, revealing that specific substitutions at the C6 position enhanced cytotoxicity through apoptosis induction .

- Inhibition of Hsp90: Derivatives were tested for their ability to inhibit Hsp90, leading to the discovery of compounds with substantial anti-tumor efficacy across multiple cancer types .

- Bromodomain Ligands: The development of ligands targeting BRD9 demonstrated how modifications to the 8-methyl group could influence binding affinity and biological activity .

Mecanismo De Acción

The mechanism of action of 8-Methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, certain purine derivatives have been shown to inhibit the activity of kinases involved in apoptotic events, leading to cell death by apoptosis . The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biochemical processes .

Comparación Con Compuestos Similares

6,8,9-Poly-substituted purines: These compounds have similar structures but with additional substituents at positions 6, 8, and 9.

Fluorinated purines: These compounds have fluorine atoms at various positions on the purine ring, which can alter their physicochemical properties.

6-Aminopurines: These compounds carry an amino group at position 6 and have similar biological activities.

Uniqueness: 8-Methyl-9H-purine is unique due to its specific methyl substitution at the 8-position, which can influence its reactivity and interactions with other molecules. This substitution can also affect the compound’s solubility and stability, making it distinct from other purine derivatives .

Actividad Biológica

8-Methyl-9H-purine is a heterocyclic compound belonging to the purine family, characterized by its fused pyrimidine and imidazole rings. Its molecular formula is with a molecular weight of 134.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

This compound functions primarily by mimicking natural purines, which allows it to interfere with cellular processes involving nucleotide synthesis and cell signaling pathways. The compound interacts with several key targets:

- Enzymes : It affects enzymes involved in purine metabolism, such as xanthine oxidoreductase, which plays a crucial role in purine catabolism.

- Cell Signaling : This compound can modulate adenosine receptors, influencing cellular responses to stress and inflammation .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against leukemia cell lines, such as Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia). Specifically, compounds with certain substitutions at the C6 position demonstrated significant antiproliferative activity in Jurkat cells .

- Induction of Apoptosis : Active purine analogues have been found to induce cell death through apoptosis, evidenced by assays measuring cell cycle progression and caspase activation .

Biochemical Pathways

This compound potentially disrupts several biochemical pathways:

- Purine Metabolism : By interfering with the metabolism of purines, this compound can inhibit DNA and RNA synthesis, affecting cell proliferation and survival.

- Gene Expression Modulation : Its interaction with adenosine receptors can lead to changes in gene expression profiles relevant to inflammation and stress responses .

Case Studies

- Antiproliferative Effects on Leukemia Cells :

- Trypanocidal Activity :

- Another investigation focused on the antiparasitic properties of purine analogues against Trypanosoma brucei, the causative agent of African sleeping sickness. The study identified several derivatives with significant trypanocidal activity, highlighting the potential for this compound derivatives in treating parasitic infections .

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | Jurkat | 15 ± 1 | Induces apoptosis |

| This compound Derivative B | K562 | 25 ± 2 | Inhibits proliferation |

| Compound B8 (ASIMJ-25) | T. brucei | 4.8 ± 0.2 | Trypanocidal activity |

| Compound A5 (ASIMJ-4) | T. brucei | 1 ± 0.1 | Most active antiparasite |

Propiedades

IUPAC Name |

8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYFLWZKIMYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281731 | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-33-8 | |

| Record name | 8-Methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.